Tetrakis(dimethylamido)titanium(IV) (TDMAT) is a widely studied organometallic compound with the formula Ti[N(CH3)2]4. This compound serves as a crucial precursor in various material science applications, particularly in the deposition of thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. The significance of TDMAT stems from its ability to decompose at relatively low temperatures, making it suitable for applications sensitive to high temperatures. []
The synthesis of TDMAT involves reacting titanium tetrachloride (TiCl4) with an excess of lithium dimethylamide (LiN(CH3)2) in an inert atmosphere using a solvent like diethyl ether or hexane. [, ] The reaction proceeds through a substitution mechanism where the chlorine atoms in TiCl4 are sequentially replaced by dimethylamido groups. The reaction can be represented as follows:
TiO2 Thin Film Deposition: TDMAT is extensively employed as a precursor in the ALD and CVD of TiO2 thin films. [, , , , , ] These TiO2 films find applications in various fields, including:
TiN Thin Film Deposition: The thermal decomposition of TDMAT in the presence of ammonia or nitrogen-containing plasmas can be utilized for the deposition of TiN thin films. [, , ] These films have applications in:
Catalysis: Titanium complexes derived from TDMAT exhibit catalytic activity in various organic reactions, including hydroamination, polymerization, and olefin metathesis. [, , , , ]
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